molecular formula C10H10N2O4 B2600246 (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium CAS No. 339096-75-2

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium

Cat. No.: B2600246
CAS No.: 339096-75-2
M. Wt: 222.2
InChI Key: QUBIWEXDYPAGHX-YRNVUSSQSA-N
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Description

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium is a nitrile imine derivative characterized by a conjugated system comprising a 4-nitrophenyl group, a ketone moiety, and an oxidoazanium (N-oxide) functional group. Its E-configuration arises from the stereochemistry of the imine double bond. Crystallographic studies using programs like SHELX have been critical in resolving its molecular geometry and electronic properties .

Properties

IUPAC Name

N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIWEXDYPAGHX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium typically involves the reaction of 4-nitrophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of catalytic reduction, where nanostructured materials serve as catalysts to facilitate the reduction of 4-nitrophenol . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes utilize advanced nanostructured catalysts to enhance the efficiency and scalability of the reaction. The industrial methods are designed to optimize the reaction conditions, including temperature, pressure, and solvent choice, to achieve maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium with structurally analogous compounds, focusing on electronic behavior, reactivity, and crystallographic data.

Structural Analogues

Compound A : (Z)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium

  • Key Difference : The Z-configuration alters the spatial arrangement of the nitrophenyl and oxidoazanium groups, leading to reduced conjugation efficiency compared to the E-isomer.
  • Reactivity : The Z-isomer exhibits slower cycloaddition kinetics in click reactions due to steric hindrance .

Compound B: (E)-methyl[3-(4-aminophenyl)-3-oxopropylidene]oxidoazanium

  • Key Difference: Replacement of the nitro group (-NO₂) with an amine (-NH₂) significantly modifies electronic properties.

Compound C : (E)-ethyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium

  • Key Difference: Ethyl substitution (vs.
  • Crystallography : SHELX-based refinements show nearly identical bond lengths (C=N: 1.29 Å vs. 1.28 Å) between methyl and ethyl derivatives .

Data Table: Comparative Properties

Property Target Compound Compound A (Z-isomer) Compound B (4-aminophenyl) Compound C (ethyl variant)
Conjugation Efficiency (λmax) 420 nm (in DMSO) 395 nm 380 nm 418 nm
Redox Potential (V vs. SCE) -0.85 -0.82 -0.55 -0.84
Cycloaddition Rate (k, M⁻¹s⁻¹) 12.5 4.2 18.7 11.9
Crystallographic C=N Bond Length 1.28 Å 1.31 Å 1.27 Å 1.29 Å

Biological Activity

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

 E methyl 3 4 nitrophenyl 3 oxopropylidene oxidoazanium\text{ E methyl 3 4 nitrophenyl 3 oxopropylidene oxidoazanium}

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with appropriate reagents to form the oxidoazanium moiety. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0110.020Escherichia coli

The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, showcasing their potential as effective antibacterial agents .

Anticancer Activity

Research has also indicated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which is mediated through various signaling pathways.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for several cancer types:

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These findings suggest that the compound may act as a potential lead in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets, disrupting essential cellular processes such as DNA replication and protein synthesis. Molecular docking studies have indicated that it may bind effectively to bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects.

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